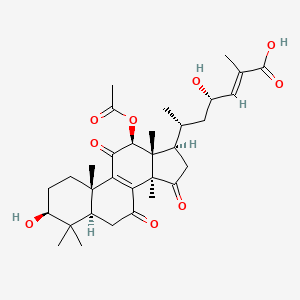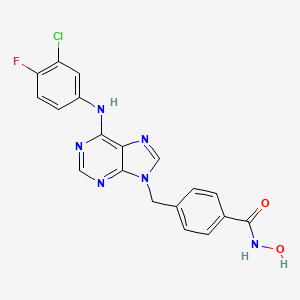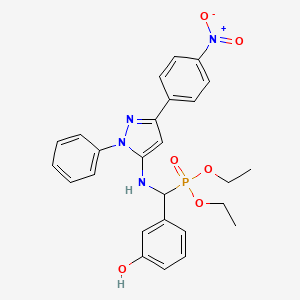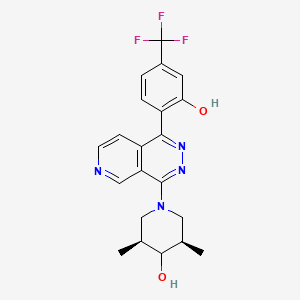
Antibiofilm agent-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibiofilm agent-3 is a compound specifically designed to combat biofilm-associated infections. Biofilms are complex microbial communities that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances. These biofilms are notoriously resistant to conventional antimicrobial treatments, making them a significant challenge in both medical and industrial settings .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antibiofilm agent-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may include:
Formation of Core Structure: The initial step often involves the construction of a core structure through reactions such as cyclization or condensation.
Functionalization: Subsequent steps involve the introduction of functional groups that enhance the antibiofilm activity. This may include halogenation, alkylation, or acylation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and efficacy.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis under controlled conditions.
Continuous Flow Systems: For more efficient production, continuous flow systems may be employed, allowing for the constant production of the compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Antibiofilm agent-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the functional groups, enhancing the compound’s activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, are common in modifying the compound’s structure.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially enhanced antibiofilm properties. These derivatives are often tested for their efficacy in disrupting biofilms and preventing their formation .
科学的研究の応用
Antibiofilm agent-3 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of biofilm disruption and the development of new antibiofilm agents.
Biology: Employed in research on microbial biofilms, including studies on the genetic and biochemical pathways involved in biofilm formation and maintenance.
Medicine: Investigated for its potential use in treating chronic infections caused by biofilm-forming pathogens, such as Pseudomonas aeruginosa and Staphylococcus aureus.
Industry: Applied in the development of coatings and materials that resist biofilm formation, particularly in medical devices and water treatment systems
作用機序
The mechanism of action of Antibiofilm agent-3 involves several key steps:
Disruption of Extracellular Matrix: The compound interferes with the extracellular polymeric substances that hold the biofilm together, leading to its disintegration.
Inhibition of Quorum Sensing: this compound disrupts the quorum sensing pathways that bacteria use to communicate and coordinate biofilm formation.
Targeting Bacterial Membranes: The compound can penetrate bacterial cell membranes, leading to cell lysis and death
類似化合物との比較
Similar Compounds
Rhamnolipids: Natural surfactants with antibiofilm properties.
Antimicrobial Peptides: Short peptides that can disrupt biofilms by targeting bacterial membranes.
Silver Nanoparticles: Known for their broad-spectrum antimicrobial activity and ability to disrupt biofilms
Uniqueness of Antibiofilm agent-3
This compound is unique in its multi-faceted approach to combating biofilms. Unlike other compounds that may target only one aspect of biofilm formation, this compound disrupts the extracellular matrix, inhibits quorum sensing, and targets bacterial membranes simultaneously. This multi-targeted approach makes it particularly effective against resilient biofilm-forming pathogens .
特性
分子式 |
C10H7BrClNO2 |
|---|---|
分子量 |
288.52 g/mol |
IUPAC名 |
4-bromo-3-(3-chloroanilino)-2H-furan-5-one |
InChI |
InChI=1S/C10H7BrClNO2/c11-9-8(5-15-10(9)14)13-7-3-1-2-6(12)4-7/h1-4,13H,5H2 |
InChIキー |
YXFDMAGVFGIHIN-UHFFFAOYSA-N |
正規SMILES |
C1C(=C(C(=O)O1)Br)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



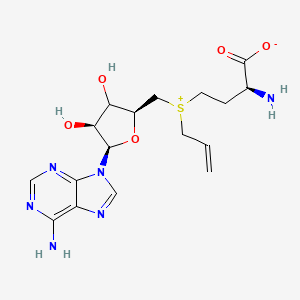
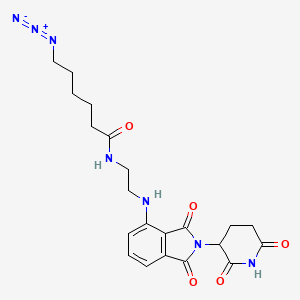

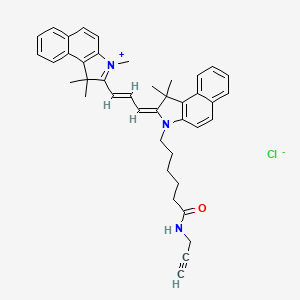
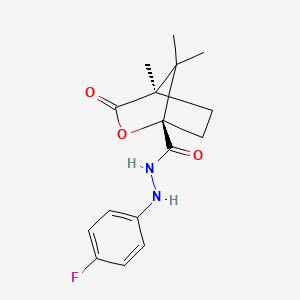
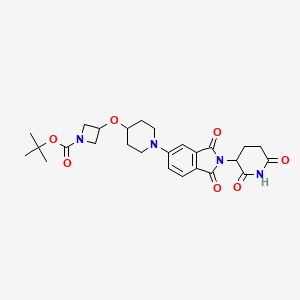
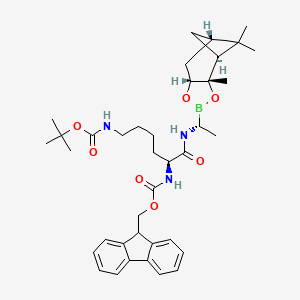
![6-{[(3,5-difluoropyridin-4-yl)methyl]amino}-N-(4-ethoxy-6-methylpyrimidin-2-yl)-2-methoxy-N-(2-methoxyethyl)pyridine-3-sulfonamide](/img/structure/B12375188.png)
